Cas no 1805360-34-2 (3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine)

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine is a specialized heterocyclic compound with a unique structure. Its key advantages include potent biological activity, stability under various conditions, and the ability to undergo selective chemical transformations, making it valuable for research in medicinal chemistry and organic synthesis.
3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine structure
1805360-34-2 structure
商品名:3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine
CAS番号:1805360-34-2
MF:C7H6ClF2N3O2
メガワット:237.591247081757
CID:4855607

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine
    • インチ: 1S/C7H6ClF2N3O2/c8-1-3-4(6(9)10)2-12-7(5(3)11)13(14)15/h2,6H,1,11H2
    • InChIKey: GTHBIJAPIREYDO-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C([N+](=O)[O-])=NC=C1C(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 84.7

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029066733-1g
3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine
1805360-34-2 97%
1g
$1,534.70 2022-04-01

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 関連文献

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridineに関する追加情報

Introduction to 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine (CAS No. 1805360-34-2)

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine, identified by its CAS number 1805360-34-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its broad spectrum of biological activities and utility in drug development. The structural features of 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine, particularly the presence of an amino group, a chloromethyl substituent, and a difluoromethyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity modulation.

The molecular structure of this compound encompasses multiple functional groups that make it a versatile intermediate in organic synthesis. The amino group at the 3-position provides a site for further derivatization, enabling the formation of amides, sulfonamides, or other nitrogen-containing heterocycles. The chloromethyl group at the 4-position serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. Additionally, the difluoromethyl group at the 5-position is known to enhance metabolic stability and binding affinity in drug candidates, making this compound particularly valuable in medicinal chemistry.

In recent years, there has been growing interest in nitropyridine derivatives due to their demonstrated efficacy in various therapeutic areas. The nitro group in 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine can be reduced to an amine, opening up possibilities for further functionalization and lead optimization. This property is particularly useful in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. Furthermore, the electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, affecting its interactions with biological targets.

One of the most compelling aspects of 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory pathways. The combination of an amino group, a chloromethyl moiety, and a difluoromethyl substituent provides a rich scaffold for structure-activity relationship (SAR) studies, allowing chemists to fine-tune biological activity through strategic modifications.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to improve drug properties such as bioavailability, lipophilicity, and binding affinity. The presence of a difluoromethyl group in 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine aligns with this trend, making it an attractive candidate for further development. Recent studies have highlighted the role of difluorinated pyridines in generating potent and selective drug candidates. These findings underscore the significance of this compound as a precursor in modern drug discovery.

From a synthetic chemistry perspective, 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine offers numerous opportunities for innovation. The chloromethyl group at the 4-position can undergo cross-coupling reactions with boronic acids or stannanes, facilitating the introduction of aryl or vinyl groups into the molecule. Such transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS). Moreover, the amino group can be used to form Schiff bases or other coordination complexes with metal ions, which may exhibit novel biological activities.

The versatility of 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine is further demonstrated by its utility in designing molecules that interact with biological targets through multiple mechanisms. For example, derivatives of this compound have been explored as dual inhibitors targeting both kinases and transcription factors. Such multitargeting strategies are gaining traction in drug development due to their ability to modulate complex disease pathways more effectively than single-target agents.

In conclusion,3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine (CAS No. 1805360-34-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features—comprising an amino group, chloromethyl moiety, and difluoromethyl substituent—make it a valuable intermediate in synthetic chemistry and drug discovery. As research continues to uncover new applications for nitropyridine derivatives, this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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